

A Comparative Study: Suberic Acid vs. Its Triethanolamine Salt

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Compound of Interest

Compound Name: *Einecs 285-128-7*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of suberic acid and its triethanolamine salt, focusing on their physicochemical properties, synthesis, and potential applications in research and drug development. The information presented is supported by existing literature and provides a framework for understanding the advantages and disadvantages of each compound in various experimental contexts.

Physicochemical Properties

The conversion of suberic acid to its triethanolamine salt significantly alters its physical and chemical characteristics. These changes, particularly in solubility and pH, are critical considerations for formulation and drug delivery applications.

Property	Suberic Acid	Triethanolamine Suberate (Predicted)
Molecular Formula	C ₈ H ₁₄ O ₄	C ₁₄ H ₃₁ NO ₇ (for the 1:1 salt)
Molecular Weight	174.19 g/mol	323.40 g/mol (for the 1:1 salt)
Appearance	White to off-white crystalline powder[1]	White to off-white solid or viscous liquid
Melting Point	140-144 °C[1][2]	Expected to be lower than suberic acid
Water Solubility	Sparingly soluble (0.6 g/L at 20 °C)[2]	Expected to be significantly more soluble
pKa	pKa ₁ = 4.52, pKa ₂ = 5.41 (at 25 °C)[2]	Not applicable (salt)
pH of Aqueous Solution	Acidic (pH of 1mM solution is ~3.79)[2]	Basic (a 1% solution of triethanolamine has a pH of ~10)[3]
Stability	Stable under normal conditions.[2][4] Incompatible with strong oxidizing agents, reducing agents, and bases.[2]	Generally stable; may be hygroscopic.

Synthesis and Characterization

The synthesis of triethanolamine suberate is a straightforward acid-base neutralization reaction. The resulting salt can be characterized using standard analytical techniques.

Experimental Protocol: Synthesis of Triethanolamine Suberate

Objective: To synthesize triethanolamine suberate from suberic acid and triethanolamine.

Materials:

- Suberic acid
- Triethanolamine
- Ethanol (or other suitable solvent)
- Magnetic stirrer and stir bar
- Heating mantle or water bath
- Round-bottom flask
- Condenser
- Rotary evaporator

Procedure:

- Dissolve a known molar amount of suberic acid in a minimal amount of warm ethanol in a round-bottom flask.
- While stirring, add an equimolar amount of triethanolamine dropwise to the suberic acid solution. An exothermic reaction may be observed. For the formation of the di-triethanolamine salt, two molar equivalents of triethanolamine would be added.
- After the addition is complete, reflux the mixture for 1-2 hours to ensure the reaction goes to completion.
- Remove the solvent using a rotary evaporator.
- The resulting product, triethanolamine suberate, can be further purified by recrystallization if necessary.

Experimental Protocol: Characterization of Suberic Acid and its Triethanolamine Salt

Objective: To characterize and compare the physicochemical properties of suberic acid and its triethanolamine salt.

Methods:

- **Melting Point Determination:** Use a standard melting point apparatus to determine the melting range of both compounds.
- **Solubility Assay:**
 - Prepare saturated solutions of both suberic acid and triethanolamine suberate in deionized water and various organic solvents (e.g., ethanol, acetone, dichloromethane) at a controlled temperature.
 - Equilibrate the solutions for a set period with continuous stirring.
 - Filter the solutions to remove any undissolved solid.
 - Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as titration or HPLC.
- **pH Measurement:** Prepare aqueous solutions of known concentrations (e.g., 1 mM, 10 mM, 100 mM) for both compounds and measure the pH using a calibrated pH meter.
- **Spectroscopic Analysis:**
 - **FTIR Spectroscopy:** Acquire infrared spectra to identify characteristic functional group vibrations. For the salt, the disappearance of the broad carboxylic acid O-H stretch and the appearance of carboxylate (COO^-) stretches would be indicative of salt formation.
 - **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra can be used to confirm the chemical structure of the synthesized salt.

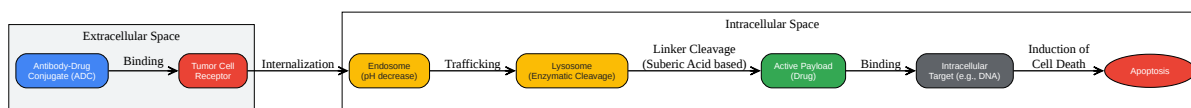
Applications in Drug Development

Suberic acid's dicarboxylic nature makes it a versatile building block in pharmaceutical research, particularly in the development of drug delivery systems. Its conversion to a triethanolamine salt can further enhance its utility by improving solubility and formulation flexibility.

Role as a Linker in Drug Conjugates

Suberic acid can be used as a cleavable or non-cleavable linker to attach drugs to targeting moieties, such as antibodies in antibody-drug conjugates (ADCs). The linker plays a crucial role in the stability and release of the payload. The formation of a triethanolamine salt would not directly impact its function as a linker, as the carboxylic acid groups would be derivatized to form amide or ester bonds during the conjugation process.

The following diagram illustrates a hypothetical signaling pathway for an ADC utilizing a suberic acid-based linker.



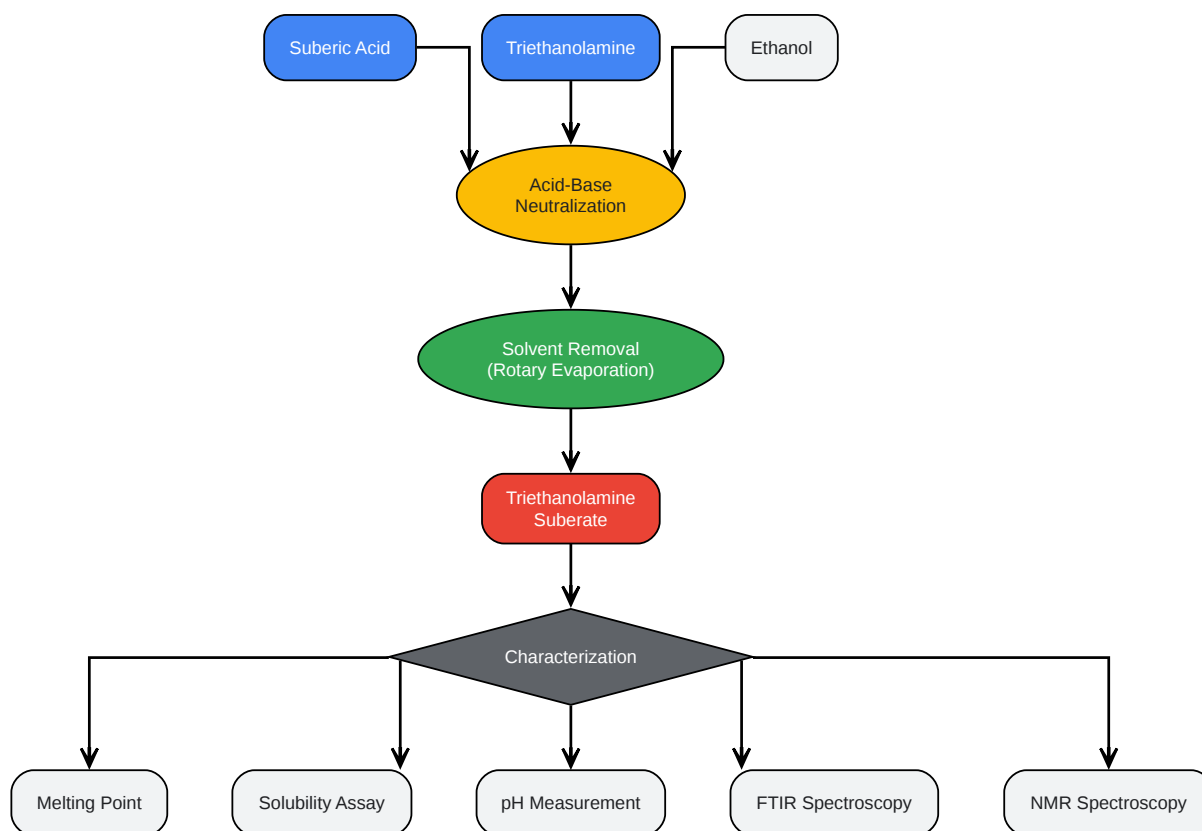
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ADC mechanism with a suberic acid linker.

Use in Polymer-Based Drug Delivery

Suberic acid is a monomer used in the synthesis of biodegradable polymers.^{[5][6]} These polymers can be formulated into microparticles, nanoparticles, or implants for controlled drug release. The improved solubility of triethanolamine suberate could be advantageous in the preparation of these polymeric drug delivery systems, potentially allowing for milder reaction conditions.

The following diagram outlines a general workflow for the synthesis and characterization of triethanolamine suberate.



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Workflow for triethanolamine suberate synthesis.

Comparative Analysis

- **Solubility:** The most significant advantage of the triethanolamine salt over suberic acid is its enhanced aqueous solubility. This is crucial for developing aqueous formulations for parenteral administration and can simplify handling and processing in various applications.

- **pH and Buffering:** Suberic acid is acidic, while its triethanolamine salt will form a basic solution. Triethanolamine is a known buffering agent, and its salt with suberic acid could provide pH control in formulations.[3]
- **Reactivity:** For applications where the carboxylic acid groups need to be reacted, such as in polymerization or conjugation, the free acid form is typically used. The salt form would need to be re-protonated before such reactions.
- **Drug Delivery:** In drug delivery systems, the choice between the acid and its salt depends on the desired properties of the final formulation. The increased solubility of the salt could be beneficial for creating high-concentration drug-polymer solutions, while the acid form is the necessary monomer for polyester synthesis.

Conclusion

The conversion of suberic acid to its triethanolamine salt offers a significant advantage in terms of aqueous solubility and provides a means of pH control. This makes the salt form an attractive alternative for specific formulation challenges in drug development. However, for applications requiring direct reaction of the carboxylic acid groups, the free acid remains the reactant of choice. The selection between suberic acid and its triethanolamine salt should be guided by the specific requirements of the intended application, with careful consideration of the desired physicochemical properties of the final product.

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